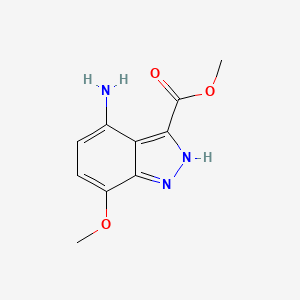

methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-amino-7-methoxy-2H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-6-4-3-5(11)7-8(6)12-13-9(7)10(14)16-2/h3-4H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVOEWQPFMADPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=C(NN=C12)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate typically involves the reaction of 2-methyl-3-nitroaniline with appropriate reagents to form the indazole core. The process includes several steps such as nitration, reduction, and cyclization. For instance, the nitration of 2-methyl-3-nitroaniline followed by reduction can yield 2-methyl-3-aminoaniline, which can then undergo cyclization to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate is primarily investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in vitro in breast and lung cancer models.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens. It has been evaluated in preclinical trials for treating bacterial infections, showing promising results.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways:

- MAPKAP Kinase Inhibition : this compound has been identified as a potential inhibitor of MAPKAP kinases, which play critical roles in cellular signaling and inflammation. This inhibition could be beneficial in treating conditions mediated by these kinases .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of the compound. It was tested against common bacterial strains such as E. coli and S. aureus. The findings suggested that this compound exhibited bactericidal effects with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Effect |

|---|---|---|

| E. coli | 32 | Bactericidal |

| S. aureus | 64 | Bactericidal |

Wirkmechanismus

The mechanism of action of methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Indazole Derivatives

Carboxylate/Carboxylic Acid Derivatives

- 3-Aryl-Indazole-7-Carboxylic Acid (Compound 8) : Exhibits potent CK2 inhibition (IC₅₀ ≈ 0.5 µM) due to the carboxyl group at position 7, critical for binding to the ATP pocket of CK2 .

- 5-Carboxyl-Substituted Indazoles (Compounds 10–12) : Show comparable CK2 inhibition to Compound 8, suggesting carboxyl groups at positions 5 or 7 are interchangeable for CK2 targeting .

- Methyl 4-Amino-7-Methoxy-1H-Indazole-3-Carboxylate: The carboxylate at position 3 (as a methyl ester) may reduce direct interaction with CK2 compared to free carboxylic acids at positions 5/5. However, the methoxy group at position 7 could enhance membrane permeability .

Halogenated Indazoles

- 4,5,6,7-Tetrabromo-1H-Indazole: A CK2 inhibitor with halogen substituents enhancing hydrophobic interactions. Lacks polar groups like amino or methoxy, limiting solubility .

- 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid: Although an indole derivative, its chloro and methyl groups emphasize steric effects, contrasting with the amino and methoxy groups in the target compound .

Free NH-Indazole Derivatives

- Lonidamine (1H-Indazole-1-Carboxylic Acid): An anticancer agent where the free NH group participates in hydrogen bonding. This compound’s methyl ester may preclude similar interactions .

- MAO-B Inhibitors: Indazole derivatives with free NH groups form hydrogen bonds in MAO-B’s binding pocket. The amino group at position 4 in the target compound could offer alternative binding modes .

Key Research Findings and Implications

Substituent Position Dictates Activity : Carboxyl groups at positions 5 or 7 are critical for CK2 inhibition, whereas position 3 substitutions (as in the target compound) may redirect activity toward other kinases or targets .

Amino vs. Halogen Substituents: The amino group at position 4 could enhance water solubility and hydrogen bonding compared to hydrophobic halogenated derivatives .

Methyl Ester vs. Free Carboxylic Acid : Esterification of the carboxylate may reduce direct enzyme interactions but improve bioavailability, a trade-off observed in prodrug design .

Biologische Aktivität

Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (commonly referred to as MAMIC) is an indazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

MAMIC has the following chemical structure:

- Molecular Formula: CHNO

- Molecular Weight: Approximately 221.21 g/mol

- Functional Groups: Contains an amino group at the 4-position and a methoxy group at the 7-position of the indazole ring.

The unique substitution pattern on the indazole ring contributes to its distinct biological properties compared to other indazole derivatives.

The biological activity of MAMIC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to diverse biological effects. Key mechanisms identified in research include:

- Anticancer Activity: MAMIC has shown potential in inhibiting cancer cell proliferation. It is believed to affect apoptotic pathways and cell cycle regulation by interacting with proteins involved in these processes .

- Anti-inflammatory Effects: Studies have indicated that MAMIC may reduce inflammation in various disease models, showing efficacy comparable to established anti-inflammatory drugs.

Anticancer Properties

MAMIC's anticancer properties have been explored through various studies. For instance:

- Cell Line Studies: MAMIC exhibited significant cytotoxicity against specific cancer cell lines, including colorectal carcinoma (HCT116). The IC values for MAMIC and related compounds were measured, indicating its effectiveness in inhibiting cell growth.

| Compound | IC (µg/mL) | Cell Line |

|---|---|---|

| This compound | 6.76 | HCT116 |

| 5-Fluorouracil | 77.15 | HCT116 |

This table illustrates that MAMIC is significantly more potent than the positive control, 5-Fluorouracil .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of MAMIC:

- In Vivo Studies: In models such as carrageenan-induced edema and Freund’s adjuvant-induced arthritis, MAMIC demonstrated a marked reduction in inflammatory markers. The compound's effects were comparable to those of traditional anti-inflammatory agents.

Comparative Studies

MAMIC's activity has been compared with other indazole derivatives to understand its unique properties better:

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| Methyl 4-amino-1H-indazole-3-carboxylate | 1448125-93-6 | Lacks methoxy substitution; different biological activity |

| Methyl 5-amino-1H-indazole-3-carboxylate | 1448125-X | Different position of amino group; altered reactivity |

| Methyl 2-aminoindazole | 1448125-Y | Simplified structure; potential different applications |

These comparisons highlight the unique structural features of MAMIC that may confer distinct biological activities not observed in other similar compounds.

Case Studies and Experimental Evidence

Several studies have investigated the biological effects of MAMIC:

- Cytotoxicity Assays: In vitro assays demonstrated that MAMIC induces apoptosis in cancer cells through modulation of apoptotic protein expressions such as Bcl-2 and Bax .

- Inflammation Models: Inflammation models showed that administration of MAMIC resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate?

- Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazole or arylthiourea precursors. Acetic acid is commonly employed as a solvent under reflux (3–5 hours), followed by purification via recrystallization or column chromatography . Key intermediates (e.g., methyl esters) are stabilized by methoxy and amino groups, which influence regioselectivity during cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : H and C NMR are used to confirm the indazole scaffold, methoxy (-OCH), and carboxylate (-COOCH) groups. Aromatic protons typically appear between δ 6.8–8.2 ppm, while methoxy groups resonate near δ 3.9–4.1 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z = 261 [M+H]) and fragments corresponding to the loss of COOCH or NH groups .

- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3300–3500 cm) confirm functional groups .

Q. What are the solubility and stability considerations for this compound?

- Stability Protocols : The compound is hygroscopic and should be stored in airtight containers under inert gas (N or Ar) at −20°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend avoiding prolonged exposure to light or heat (>40°C) to prevent decomposition of the indazole core .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield in multi-step reactions?

- Strategies :

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in aryl halide intermediates .

- Reaction Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry (e.g., 1.1 equiv of formyl derivatives to ensure complete cyclization) .

- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) to isolate high-purity product (>95%) .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Troubleshooting :

- Isotopic Labeling : Use N-labeled precursors to clarify ambiguous NH/amine signals in NMR .

- 2D NMR : COSY and HSQC experiments differentiate overlapping aromatic protons and confirm connectivity in the indazole ring .

- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., amino vs. methoxy positioning) by obtaining single-crystal structures .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

- In Silico Tools :

- DFT Calculations : Model electrophilic substitution sites (e.g., C-4 vs. C-7 positions) using Gaussian or ORCA software. The amino group at C-4 enhances nucleophilic reactivity .

- Molecular Docking : Assess binding affinity to biological targets (e.g., kinase inhibitors) via AutoDock Vina. The methoxy group at C-7 influences hydrophobic interactions in binding pockets .

Q. What biological activity mechanisms are hypothesized for this compound?

- Pharmacological Insights :

- Kinase Inhibition : The indazole scaffold mimics ATP-binding motifs in kinases (e.g., JAK2 or CDKs). Methyl ester groups improve membrane permeability, while the amino group facilitates hydrogen bonding with catalytic lysine residues .

- Antimicrobial Potential : Analogous indazole derivatives (e.g., ethyl 7-amino-3-(4-fluorobenzoyl)indolizine-1-carboxylate) show activity against Gram-positive bacteria via disruption of cell wall synthesis .

Q. How to address discrepancies in bioassay results across different studies?

- Validation Framework :

- Dose-Response Curves : Use IC values from ≥3 independent assays to confirm potency thresholds.

- Counter-Screens : Test against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

- Metabolic Stability : Assess hepatic microsome clearance rates to correlate in vitro activity with in vivo efficacy .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.